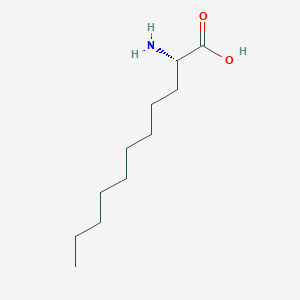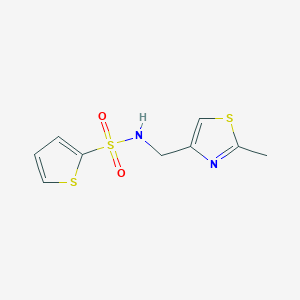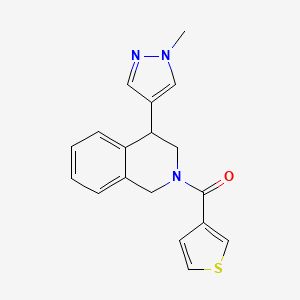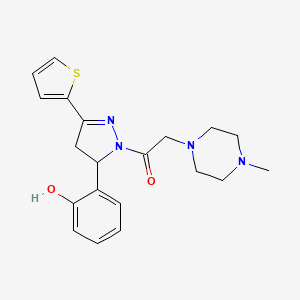![molecular formula C19H15Cl2N3O B2492822 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea CAS No. 669757-93-1](/img/structure/B2492822.png)
1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea involves computer-aided design to create compounds with significant antiproliferative effects against various cancer cell lines. For instance, the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated potent inhibitory activity, suggesting the effectiveness of the synthetic approach in generating promising anticancer agents (Jian Feng et al., 2020).
Molecular Structure Analysis
The molecular structure and electronic properties of compounds related to this compound have been extensively studied through computational methods. For example, a first principles study on a similar molecule, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, highlighted its potential applications in nonlinear optics due to its significant electrooptic properties and high second and third harmonic generation values, indicating the molecule's superior properties for optoelectronic device fabrications (M. Shkir et al., 2018).
Chemical Reactions and Properties
Compounds within this family exhibit a range of biological activities due to their structural features. The synthesis and biological evaluation of similar urea derivatives have led to the discovery of compounds with potent antiproliferative and antiangiogenic effects. For example, certain 1-aryl-3-[4-[(pyridin-2-ylmethyl)thio]phenyl]urea derivatives were identified as effective antiproliferative agents, with some demonstrating significant activity against cancer cell lines (Chuanming Zhang et al., 2019).
Physical Properties Analysis
The physical properties, such as vibrational modes and molecular geometry of related compounds, have been characterized through various spectroscopic techniques and computational analyses. The investigation of these properties provides insights into the stability and reactivity of the molecules, enhancing the understanding of their potential applications (Rachida Rahmani et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are crucial for the therapeutic potential of these compounds. Studies have shown that certain derivatives exhibit selective inhibition against specific cancer cell lines, suggesting their applicability in targeted cancer therapy. The understanding of these chemical properties is vital for the design of more effective and selective anticancer agents (M. M. Al-Sanea et al., 2018).
Scientific Research Applications
Applications in Anticancer Research
Synthesis and Evaluation of Anticancer Agents A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea showed significant inhibitory activity, comparable to the control drug sorafenib (Feng et al., 2020). Another study synthesized and tested 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives for their antiproliferative effects against cancer cell lines. The compound 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea was identified as highly potent, with activity surpassing the control (Zhang et al., 2019).
Optical and Electronic Properties
Study of Nonlinear Optical Properties A computational study investigated the electro-optic properties of a novel chalcone derivative, revealing significant second and third-order nonlinear optical properties, indicating potential applications in optoelectronic device fabrication (Shkir et al., 2018).
Inhibition of Translation Initiation in Cancer Treatment
Potential Anti-Cancer Agents via Translation Initiation Inhibition N,N'-diarylureas, including symmetrical compounds with 3,4-dichlorophenyl groups, were studied for their ability to activate the eIF2α kinase and inhibit cancer cell proliferation, suggesting their potential as non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
In Vitro Studies of Antiproliferative Activity
Synthesis and Screening of Antiproliferative Agents A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines. Compounds exhibited broad-spectrum antiproliferative activity, with some demonstrating superior potency compared to standard drugs in certain cancer cell lines (Al-Sanea et al., 2018).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O/c20-17-6-5-16(12-18(17)21)24-19(25)23-15-3-1-13(2-4-15)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMDNMFVSTLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)
![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)



